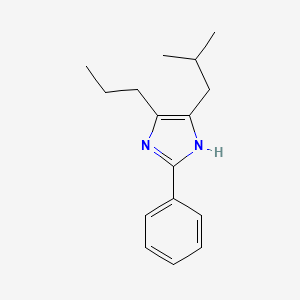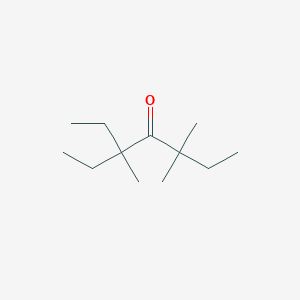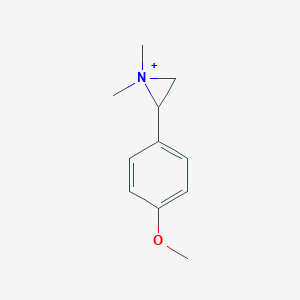
2,2,4-Triethyloctanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Triethyloctanoyl chloride is an organic compound with the molecular formula C14H27ClO. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4-Triethyloctanoyl chloride can be synthesized through the reaction of 2,2,4-triethyloctanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the acyl chloride, with the release of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent addition rates, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Triethyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,4-triethyloctanoic acid and hydrochloric acid.
Reduction: The acyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used, often under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is used, with the reaction conducted under an inert atmosphere to prevent moisture interference.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2,2,4-Triethyloctanoic acid and hydrochloric acid.
Reduction: 2,2,4-Triethyloctanol.
Wissenschaftliche Forschungsanwendungen
2,2,4-Triethyloctanoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can alter their properties and functions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) by providing a reactive acyl group for further chemical modifications.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2,2,4-triethyloctanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic atoms (e.g., nitrogen, oxygen, sulfur) in the target molecules. This acylation process can modify the chemical and physical properties of the target molecules, influencing their biological activity, solubility, and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Triethylpentanoyl chloride: A shorter-chain analog with similar reactivity but different physical properties.
2,2,4-Triethylhexanoyl chloride: Another analog with one less carbon atom in the chain, affecting its boiling point and solubility.
2,2,4-Triethylheptanoyl chloride: Similar structure with a slightly shorter carbon chain, influencing its reactivity and applications.
Uniqueness
2,2,4-Triethyloctanoyl chloride is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other analogs may not perform as effectively. For example, its particular chain length and branching can influence its solubility in various solvents and its reactivity with different nucleophiles, making it a valuable compound in specialized chemical syntheses and industrial processes.
Eigenschaften
CAS-Nummer |
60631-36-9 |
|---|---|
Molekularformel |
C14H27ClO |
Molekulargewicht |
246.81 g/mol |
IUPAC-Name |
2,2,4-triethyloctanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(15)16/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
KVZRSOPHNBRLKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(CC)(CC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)







![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)

![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)
![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

